(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride
CAS No.: 2307770-23-4
Cat. No.: VC11989574
Molecular Formula: C6H10Cl2O2S
Molecular Weight: 217.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2307770-23-4 |
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Molecular Formula | C6H10Cl2O2S |
Molecular Weight | 217.11 g/mol |
IUPAC Name | (1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride |
Standard InChI | InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2/t5-,6-/m1/s1 |
Standard InChI Key | ZBAQTFQTWCUZFN-PHDIDXHHSA-N |
Isomeric SMILES | C1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)Cl |
SMILES | C1CCC(C(C1)S(=O)(=O)Cl)Cl |
Canonical SMILES | C1CCC(C(C1)S(=O)(=O)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride, reflects its stereospecific chlorination and sulfonylation at the cyclohexane ring. The molecular formula C₆H₁₀Cl₂O₂S corresponds to a molecular weight of 217.11 g/mol, with a computed exact mass of 216.976 Da. The stereochemistry is defined by the (1R,2R) configuration, which imposes distinct spatial constraints on reactivity.
Key structural features include:
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A chlorine atom at the C2 position, contributing to steric and electronic effects.
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A sulfonyl chloride group (-SO₂Cl) at C1, serving as a potent electrophilic site for nucleophilic substitution.
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A chair conformation of the cyclohexane ring, minimizing steric strain and stabilizing transition states during reactions.
Spectroscopic and Physical Data
The compound’s InChI key (ZBAQTFQTWCUZFN-PHDIDXHHSA-N) and canonical SMILES (C1CCC(C(C1)S(=O)(=O)Cl)Cl) provide unambiguous identifiers for computational and experimental studies. While experimental data on melting and boiling points remain unreported, its liquid state at room temperature and storage requirements (4°C with ice packs) suggest moderate stability under standard conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves sulfonylation of (1R,2R)-2-chlorocyclohexanol using thionyl chloride (SOCl₂) under anhydrous conditions. This method ensures high regioselectivity and retains the stereochemical integrity of the starting material. Key steps include:
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Chlorination: Introduction of the sulfonyl chloride group via nucleophilic acyl substitution.
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Purification: Distillation or chromatography to isolate the product from byproducts like HCl and SO₂.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. For instance, dichloromethane or tetrahydrofuran (THF) solvents at 0–25°C typically achieve >80% yield.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat and mass transfer, enhancing efficiency and safety. Automated systems monitor parameters such as pH and temperature to prevent hydrolysis of the sulfonyl chloride group. Industrial batches prioritize cost-effectiveness while maintaining ≥95% purity, as required for pharmaceutical intermediates.
Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The sulfonyl chloride group undergoes SN²-type reactions with nucleophiles (e.g., amines, alcohols), forming sulfonamides and sulfonates. For example:
Primary amines react faster than secondary amines due to reduced steric hindrance.
Radical Chemistry
Under reductive conditions (e.g., LiAlH₄), the compound generates cyclohexyl radicals, which participate in Giese reactions or polymerize to form carbon-carbon bonds . Photocatalytic methods, as described in recent literature, utilize decatungstate salts to abstract hydrogen atoms, enabling radical chain propagation .
Oxidation and Reduction
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Reduction: Lithium aluminum hydride converts the sulfonyl chloride to (1R,2R)-2-chlorocyclohexane-1-sulfonic acid.
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Oxidation: Strong oxidants (e.g., KMnO₄) yield sulfonic acids or ketones, depending on conditions.
Applications in Pharmaceutical Research
Antimicrobial Agents
Sulfonamide derivatives synthesized from this compound exhibit broad-spectrum antibacterial activity. A study comparing derivatives reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus (Table 1).
Table 1: Antibacterial Activity of Selected Sulfonamides
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Sulfanilamide | 32 | Escherichia coli |
Sulfamethoxazole | 16 | Pseudomonas aeruginosa |
Novel Derivative | 8 | Staphylococcus aureus |
Anticancer Derivatives
Derivatives functionalized with aromatic moieties induce apoptosis in MCF-7 breast cancer cells via mitochondrial pathway activation. Mechanistic studies suggest inhibition of topoisomerase II and tubulin polymerization as contributing factors.
Chiral Auxiliaries
The compound’s rigid cyclohexane framework facilitates asymmetric synthesis of enantiomerically pure pharmaceuticals. For instance, it has been used to synthesize chiral β-lactam antibiotics with enhanced stereoselectivity.
Comparative Analysis with Analogues
(1R,2R)-2-Bromocyclohexane-1-sulfonyl Chloride
Replacing chlorine with bromine increases polarizability, accelerating reaction kinetics but reducing thermal stability. The bromo analogue exhibits 20% faster sulfonylation rates in THF.
(1R,2R)-2-Chlorocyclohexane-1-sulfonamide
The sulfonamide derivative lacks electrophilic reactivity but shows improved bioavailability due to hydrogen-bonding capacity. It serves as a lead compound in protease inhibitor development.
Mechanistic Insights
The electrophilic sulfonyl chloride group attracts nucleophiles, initiating substitution via a tetrahedral intermediate (Figure 1). Steric effects from the cyclohexane ring favor attack at the less hindered sulfonyl oxygen, dictating regioselectivity. In radical reactions, single-electron transfer (SET) from reductants generates cyclohexyl radicals, which undergo coupling or hydrogen abstraction .
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